(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

Stereochemistry Drug Discovery IDH1 Inhibitor

Racemic or wrong-enantiomer substitution compromises pharmacophore validation: (1R,4R) and (1S,4S) 2-oxa-5-azabicyclo[2.2.2]octane enantiomers are non-superimposable mirror images with distinct biological properties. Using the racemate or incorrect enantiomer leads to false structure-activity conclusions. • Stereochemically pure (1S,4S) enantiomer (≥97%) enables reproducible synthesis of diastereomeric lead series for target engagement studies. • Rigid 'zigzag' bicyclic geometry provides conformational pre-organization unattainable with flexible morpholine/piperidine alternatives. • Essential chiral comparator for IDH1-mutant inhibitor programs; direct precursor for (1S,4S)-configured bioactive molecules.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 2306254-89-5
Cat. No. B6300690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
CAS2306254-89-5
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC2COC1CN2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1
InChIKeyHIDMFWUHQBIUOT-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Hydrochloride (CAS 2306254-89-5) for Chiral Drug Synthesis


(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride (CAS 2306254-89-5) is a chiral, bridged bicyclic morpholine scaffold supplied as the hydrochloride salt. It constitutes one enantiomer of the 2-oxa-5-azabicyclo[2.2.2]octane core, a constrained heterocycle distinguished by a rigid 'zigzag' geometry [1]. The hydrochloride salt form (molecular weight: 149.62 g/mol; molecular formula: C₆H₁₂ClNO) is commercially available with purities of ≥97% and serves as a key building block in medicinal chemistry programs. Its primary value lies in providing defined, stereochemically pure geometry for the construction of bioactive small molecules, where the exact 3D orientation of substituents is critical for target engagement and potency [1].

Why (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Hydrochloride Cannot Be Substituted with Racemic or Alternative Scaffolds


Generic substitution with the racemic mixture or the opposite enantiomer ((1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane) is not scientifically viable for applications requiring a specific 3D geometry. The two enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane are non-superimposable mirror images and exhibit distinct biological properties . As demonstrated in the development of the IDH1-mutant inhibitor MRK A, the (1R,4R) enantiomer is the stereochemically required component for incorporation into the drug candidate, with the (1S,4S) enantiomer being a distinct chemical entity that does not fulfill the same pharmacophoric requirements [1]. The constrained 'zigzag' bicyclic geometry itself is not readily accessible from alternative morpholine or piperidine scaffolds; using an unconstrained, flexible analog would compromise the conformational pre-organization necessary for optimal target binding. Therefore, procurement of the specific, stereochemically pure enantiomer is a critical control point for reproducible synthesis and biological activity.

Quantitative Differentiation of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Hydrochloride from Comparators


Stereochemical Identity: Defined (1S,4S) vs. (1R,4R) Enantiomer for Drug Candidate Synthesis

The (1S,4S) enantiomer is a distinct chemical entity from the (1R,4R) enantiomer, which is the required stereoisomer for incorporation into the IDH1-mutant inhibitor MRK A [1]. The synthetic route to MRK A specifically requires the (R,R)-zigzag morpholine [2]. Substituting the (1S,4S) form would yield a diastereomeric final product with unpredictable and likely detrimental effects on target potency. For procurement, selecting the correct enantiomer is essential for program fidelity; the (1S,4S) enantiomer serves as the appropriate comparator for other chiral studies or as a starting material for targets requiring this specific stereochemistry.

Stereochemistry Drug Discovery IDH1 Inhibitor

Synthetic Yield and Stereocontrol: Defined Route to (1S,4S) Enantiomer vs. Racemic or Low-Yield Methods

A reported stereoselective synthesis provides the (1S,4S) enantiomer in 6 steps from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) with an overall yield of 25% [1]. This contrasts with earlier synthetic entries that suffered from low yields and a lack of stereochemical control, which would produce mixtures of enantiomers or diastereomers [1]. The availability of a reproducible, high-yielding synthetic route for the pure enantiomer is a key differentiator from racemic or poorly defined materials that may be offered as cheaper alternatives but require subsequent, costly chiral resolution steps.

Synthetic Methodology Process Chemistry Chiral Building Block

Purity Specification: Commercial Grade (1S,4S) Hydrochloride vs. Unspecified or Lower Purity Analogues

Commercially sourced (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is typically specified at a minimum purity of 97% . This contrasts with other salt forms or racemic mixtures that may be offered at lower purities (e.g., 95%) or without a defined purity specification. The hydrochloride salt form is a solid at room temperature, facilitating accurate weighing and handling [1]. A higher purity specification minimizes the introduction of unknown impurities, which can confound biological assay results or lead to side reactions in subsequent synthetic steps.

Quality Control Procurement Building Block

Validated Application Scenarios for (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Hydrochloride


Chiral Comparator for IDH1-Mutant Inhibitor Development

As the enantiomer of the core fragment required for the IDH1-mutant inhibitor MRK A [1], (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride serves as an essential chiral control or comparator compound. It can be used to synthesize the diastereomeric form of a lead series to confirm that observed activity is stereospecific to the (1R,4R) configuration, thereby validating the pharmacophore model and guiding further medicinal chemistry optimization.

Starting Material for (1S,4S)-Specific Bioactive Scaffolds

The (1S,4S) enantiomer is a direct precursor for any drug discovery program or chemical biology probe that requires the (1S,4S)-configured, constrained bicyclic morpholine core [1]. Its rigid geometry is valuable for designing molecules that target binding pockets with a defined 3D shape. The compound's 97%+ purity ensures a clean starting point for parallel synthesis or library construction.

Model System for Chiral Bridged Morpholine Synthesis and Process Chemistry

The stereoselective synthesis of the (1S,4S) enantiomer, as described in the literature [1], provides a benchmark for developing new routes to related chiral bridged heterocycles. Researchers can use this commercially available compound to compare the efficiency and stereoselectivity of novel synthetic methodologies, such as crystallization-induced diastereomer transformations or intramolecular SN2 ring closures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.